molecular formula C5H9ClN2S B13036572 4-Ethylthiazol-5-amine hcl

4-Ethylthiazol-5-amine hcl

Cat. No.: B13036572
M. Wt: 164.66 g/mol
InChI Key: ZEAAWNAYFUNTKZ-UHFFFAOYSA-N
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Description

4-Ethylthiazol-5-amine hydrochloride is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are five-membered rings containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylthiazol-5-amine hydrochloride typically involves the reaction of ethylamine with thiazole derivatives. One common method includes the reaction of ethylamine with 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone in the presence of thiourea and substituted thioamides . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 4-Ethylthiazol-5-amine hydrochloride often involves a one-pot synthesis method. This method is advantageous due to its simplicity and high yield. The process involves the reaction of commercially available materials under optimized conditions to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Ethylthiazol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethylthiazol-5-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethylthiazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an antimicrobial agent by disrupting the cell membrane of bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethylthiazol-5-amine hydrochloride is unique due to its specific ethyl substitution at the C-4 position, which can influence its chemical reactivity and biological activity. This substitution can enhance its antimicrobial properties compared to other thiazole derivatives .

Properties

Molecular Formula

C5H9ClN2S

Molecular Weight

164.66 g/mol

IUPAC Name

4-ethyl-1,3-thiazol-5-amine;hydrochloride

InChI

InChI=1S/C5H8N2S.ClH/c1-2-4-5(6)8-3-7-4;/h3H,2,6H2,1H3;1H

InChI Key

ZEAAWNAYFUNTKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=N1)N.Cl

Origin of Product

United States

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